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hemoglobin La Desirade

Cat. No.: B1166185
CAS No.: 109265-03-4
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Description

Overview of Human Hemoglobin Variants and Globin Gene Mutations

Hemoglobin, the protein in red blood cells that transports oxygen, is a tetramer composed of four globin chains, typically two alpha (α) and two beta (β) chains in adult hemoglobin (HbA). wikipedia.org The production of these chains is directed by the α- and β-globin genes. hgvs.org Mutations in these genes can lead to the production of structurally abnormal hemoglobins, known as hemoglobin variants, or a reduced rate of synthesis of normal globin chains, a condition called thalassemia. hgvs.orgnih.gov

Globally, it's estimated that 7% of the population carries a mutation affecting hemoglobin. nih.gov There are over 1,000 known structural variants of human hemoglobin, most resulting from single amino acid substitutions in a globin chain. wikipedia.orgnih.gov These variants are often named after the geographical location of their discovery. nih.gov While some variants are clinically insignificant, others, like the infamous Hemoglobin S (HbS) which causes sickle cell anemia, can lead to severe disease. wikipedia.orgnih.gov

Significance of Rare Hemoglobin Variants in Molecular Hematology Research

The study of rare hemoglobin variants, though they affect a small number of individuals, is crucial for advancing molecular hematology. These natural experiments provide invaluable insights into the structure-function relationship of the hemoglobin molecule. hgvs.orgnih.gov By examining how a single amino acid change impacts protein stability, oxygen affinity, and interaction with other molecules, researchers can better understand the fundamental biology of hemoglobin. hgvs.orgnih.gov Furthermore, the identification and characterization of rare variants, especially when they co-exist with more common hemoglobinopathies like sickle cell trait, are vital for accurate diagnosis and genetic counseling. mjhid.orgoup.comnih.gov The increasing discovery of these variants through advanced diagnostic techniques continually expands our knowledge base. jhas-bsh.com

Contextualization of Hemoglobin La Desirade within Unstable Hemoglobinopathies

Unstable hemoglobinopathies are a group of genetic disorders caused by mutations that decrease the stability of the hemoglobin molecule. doctorabad.comganeshdiagnostic.com This instability leads to the denaturation and precipitation of hemoglobin within the red blood cell, forming inclusions known as Heinz bodies. doctorabad.combinasss.sa.cr The presence of these Heinz bodies can damage the red blood cell membrane, leading to premature destruction of the cell (hemolysis) and resulting in chronic hemolytic anemia. doctorabad.comnih.gov

This compound is classified as such an unstable hemoglobin variant. nih.govmjhid.orgresearchgate.net The underlying mutation in this compound leads to a structurally unsound molecule prone to precipitation, fitting the classic definition of an unstable hemoglobin. doctorabad.comtandfonline.com While often clinically silent on its own, its instability becomes particularly relevant when inherited alongside other hemoglobin abnormalities. nih.govmjhid.orgdoaj.org

Properties

CAS No.

109265-03-4

Molecular Formula

C20H25N10O8P

Synonyms

hemoglobin La Desirade

Origin of Product

United States

Discovery and Historical Characterization of Hemoglobin La Desirade

Molecular Structure and Amino Acid Substitution

Hemoglobin La Desirade is defined by a specific alteration in the amino acid sequence of the beta-globin chain. The structural change consists of the substitution of the amino acid Alanine (B10760859) by Valine at the 129th position of the β-globin chain. nih.govnih.govresearchgate.net This position is also denoted as H7, indicating its location in the H helix of the beta-globin polypeptide. nih.govnih.govresearchgate.net

The underlying cause of this amino acid substitution is a point mutation in the HBB gene, located on chromosome 11. plos.org The specific mutation is a transversion from cytosine to thymine (B56734) at codon 129 (GCC → GTC) in the DNA sequence. researchgate.net

Physicochemical Properties

The substitution of alanine with valine at position β129 has significant consequences for the stability and function of the hemoglobin molecule.

Instability: this compound is characterized as an unstable hemoglobin variant. nih.govtandfonline.comresearchgate.net This instability is a key physicochemical property that can lead to the precipitation of hemoglobin within red blood cells, forming inclusion bodies. researchgate.net

Oxygen Affinity: A crucial functional characteristic of this compound is its low affinity for oxygen. nih.govtandfonline.comresearchgate.net This means that it releases oxygen more readily to the tissues compared to normal Hemoglobin A. This property is reflected in an increased P50 value, which is the partial pressure of oxygen at which the hemoglobin is 50% saturated. researchgate.net Despite this altered oxygen affinity, the heme-heme interaction, or cooperativity, remains normal. nih.govtandfonline.comresearchgate.net

The following table provides a summary of the biochemical and genetic characteristics of this compound.

Characteristic Description References
Hemoglobin Variant This compound nih.gov
Amino Acid Substitution β129 (H7) Alanine → Valine nih.govnih.govresearchgate.net
Genetic Mutation HBB: c.389C>T (Codon 129 GCC → GTC) researchgate.netresearcher.life
Stability Unstable nih.govtandfonline.comresearchgate.net
Oxygen Affinity Low nih.govtandfonline.comresearchgate.net
Heme-Heme Interaction Normal nih.govtandfonline.comresearchgate.net
Electrophoretic Mobility Migrates with Hemoglobin A nih.govmjhid.orgresearchgate.net

Molecular Architecture and Genetic Underpinnings of Hemoglobin La Desirade

Primary Structural Alteration: Amino Acid Substitution at β129(H7)

The defining feature of Hemoglobin La Desirade at the protein level is a single amino acid substitution in the beta-globin polypeptide chain. nih.govdoaj.org

In this compound, the amino acid alanine (B10760859) (Ala) normally found at position 129 is replaced by valine (Val). nih.govresearchgate.net This substitution of a small, nonpolar amino acid (alanine) with a larger, nonpolar amino acid (valine) is the direct cause of the variant's unique characteristics. This specific change is designated as β129(H7) Ala→Val. nih.gov

FeatureDescription
Hemoglobin Variant This compound
Affected Globin Chain Beta (β)
Position of Substitution 129
Original Amino Acid Alanine (Ala)
Substituted Amino Acid Valine (Val)

An interactive data table summarizing the amino acid substitution characteristic of this compound.

Genetic Locus and Specific Nucleotide Mutation

The structural change in the protein is a direct consequence of a mutation at the DNA level within the gene responsible for producing the beta-globin chain.

The genetic basis for this compound is a mutation in the HBB gene, located on chromosome 11. researchgate.net This gene provides the instructions for synthesizing the beta-globin chain, a key component of adult hemoglobin.

The specific mutation is a transversion in codon 129 of the HBB gene. The standard nucleotide triplet GCC, which codes for alanine, is altered to GTC, which codes for valine. nih.govresearchgate.netithanet.eu This single nucleotide change from cytosine (C) to thymine (B56734) (T) at the second position of the codon is responsible for the Ala→Val amino acid substitution.

According to the standard nomenclature for gene mutations, the change responsible for this compound is designated as HBB:c.389C>T. researchgate.netithanet.eu This indicates that at nucleotide position 389 of the coding DNA sequence, a cytosine has been replaced by a thymine. It is important to distinguish this from other mutations in the HBB gene, such as HBB:c.20A>T, which is associated with Hemoglobin S. nih.govutah.eduresearchgate.net In cases where individuals are compound heterozygotes for both Hemoglobin S and this compound, molecular analysis will detect both mutations [HBB: 20A>T; 389C>T]. nih.gov However, the HBB:c.389C>T mutation is the sole cause of the this compound variant itself.

FeatureDescription
Gene HBB
Codon Position 129
Normal Codon (Alanine) GCC
Mutated Codon (Valine) GTC
HGVS Nucleotide Change c.389C>T

An interactive data table detailing the specific genetic mutation underlying this compound.

Macromolecular Instability Profile

The instability of this compound is a direct consequence of the single amino acid substitution in its beta-globin chains. This alteration disrupts the delicate balance of forces that maintain the protein's native three-dimensional structure, leading to a higher propensity for denaturation and precipitation within red blood cells. nih.govnih.gov

Determinants of Protein Unstability in Hemoglobin Variants

The stability of the hemoglobin tetramer is a complex interplay of various factors, and mutations can disrupt this stability through several mechanisms:

Disruption of Secondary Structure: A significant portion of the globin polypeptide is organized into alpha-helices. The introduction of certain amino acids, such as proline, can disrupt the helical structure, leading to instability. nih.gov

Alterations in the Heme Pocket: The heme group, which is crucial for oxygen binding, is nestled within a hydrophobic pocket in each globin chain. Amino acid substitutions within this pocket can weaken the interaction between the heme and the globin, making the entire structure more susceptible to denaturation. nih.gov

Introduction of Charged or Bulky Residues: The interior of the hemoglobin molecule is largely hydrophobic. The substitution of a nonpolar amino acid with a charged one in this region can be highly disruptive. Similarly, replacing a smaller amino acid with a bulkier one can lead to steric hindrance, preventing the protein from folding correctly. nih.gov

Disruption of Subunit Interactions: The hemoglobin tetramer is formed by interactions between the alpha and beta-globin subunits. Mutations at the interface between these subunits can weaken their association, leading to dissociation and instability. nih.gov

Mechanisms of Conformational Perturbation

In the case of this compound, the substitution of alanine by valine at position β129 is the primary cause of its instability. Alanine is a small, non-polar amino acid, while valine is also non-polar but has a larger, bulkier side chain. The introduction of this larger side chain into the H7 helix likely induces steric hindrance.

This steric clash can lead to a localized distortion of the H7 helix and adjacent regions of the beta-globin chain. Such a conformational change can have several destabilizing effects:

It may disrupt the normal packing of the polypeptide chain, creating unfavorable energetic interactions.

The altered conformation could expose hydrophobic regions of the protein to the aqueous environment, leading to aggregation.

The structural perturbation might be transmitted to the heme pocket or the subunit interfaces, indirectly weakening heme binding or subunit association.

While the precise biophysical details of the conformational changes in this compound have not been extensively characterized in the literature, the known principles of protein structure and the nature of the amino acid substitution strongly suggest that steric disruption of the H7 helix is the principal mechanism of its instability.

Biophysical and Functional Elucidation of Hemoglobin La Desirade

Oxygen Binding Kinetics and Affinity

The defining functional characteristic of Hemoglobin La Desirade is its altered affinity for oxygen. Extensive research has demonstrated a marked decrease in its oxygen-binding capacity compared to Hemoglobin A.

Observed Decreased Oxygen Affinity (e.g., P50 Values)

A key indicator of hemoglobin's oxygen affinity is the P50 value, which represents the partial pressure of oxygen at which the hemoglobin molecule is 50% saturated. A higher P50 value signifies lower oxygen affinity, meaning that a higher concentration of oxygen is required to achieve the same level of saturation.

For comparative purposes, the typical P50 value for normal Hemoglobin A is approximately 26.6 mmHg. wikipedia.org An increase of the magnitude reported for this compound would place its P50 value significantly higher, reflecting a substantial impairment in its ability to bind oxygen in the lungs.

Comparative P50 Values of Hemoglobin Variants

Hemoglobin VariantReported P50 Value (mmHg)Oxygen Affinity Compared to Hemoglobin A
Hemoglobin A~26.6Normal
This compoundSignificantly Increased (at least 1.5-fold)Decreased

Influence on Oxygen Equilibrium Curve Dynamics

The relationship between the partial pressure of oxygen and the percentage of saturated hemoglobin is graphically represented by the oxygen equilibrium curve. For normal Hemoglobin A, this curve has a characteristic sigmoidal (S-shape), which is a result of cooperative binding. wikipedia.org

Due to its decreased oxygen affinity, the oxygen equilibrium curve for this compound is shifted to the right. researchgate.nettandfonline.com This rightward shift visually represents the higher partial pressure of oxygen required to achieve any given level of hemoglobin saturation compared to Hemoglobin A. The practical implication of this shift is a reduced oxygen uptake in the pulmonary capillaries and an altered oxygen delivery profile to the peripheral tissues.

Heme-Heme Interaction Characteristics

Heme-heme interaction, also known as cooperativity, is a critical feature of hemoglobin function. It describes the phenomenon where the binding of an oxygen molecule to one heme group in the tetramer increases the affinity of the remaining heme groups for oxygen. This interaction is responsible for the sigmoidal shape of the oxygen equilibrium curve and allows for efficient oxygen uptake in the lungs and release in the tissues. wikipedia.org

Despite the significant decrease in oxygen affinity, studies have consistently reported that this compound exhibits normal heme-heme interaction. researchgate.netnih.govnih.govmjhid.org This indicates that the cooperative binding mechanism is not disrupted by the amino acid substitution. The sigmoidal shape of the oxygen equilibrium curve is retained, although it is shifted to the right.

Molecular Mechanisms Underlying Functional Dysregulation

The functional alterations observed in this compound are a direct consequence of a single point mutation in the beta-globin gene. This mutation leads to the substitution of the amino acid Alanine (B10760859) with Valine at the 129th position of the beta-globin chain (β129(H7)Ala→Val). nih.govnih.govmjhid.org

The 129th position is located in the H-helix of the beta-globin chain. While this residue is not in direct contact with the heme group or the primary oxygen-binding site, its substitution has significant structural repercussions. The replacement of the smaller Alanine residue with the bulkier Valine residue is thought to introduce steric hindrance, which destabilizes the local structure of the H-helix.

Analytical Methodologies for Identification and Molecular Characterization

Electrophoretic Techniques and Their Limitations

Electrophoresis, which separates hemoglobin molecules based on their net electrical charge, is a foundational technique in hemoglobinopathy screening. rsc.org However, its efficacy in identifying Hb La Desirade is limited.

On standard cellulose acetate electrophoresis at an alkaline pH (typically 8.2-8.6), Hemoglobin La Desirade exhibits migratory behavior identical to that of normal adult Hemoglobin A (HbA). researchgate.netnih.govnih.govresearchgate.netdoaj.org This co-migration means that in individuals heterozygous for Hb La Desirade, the variant is completely masked by the abundant HbA, resulting in a seemingly normal electrophoretic pattern. nih.gov This lack of separation is a major limitation and a primary reason why the variant is often not recognized during routine screening. researchgate.netnih.gov In these instances, the band identified as HbA is actually a composite of both normal HbA and Hb La Desirade. researchgate.netresearchgate.net

Chromatographic Separation Technologies

Chromatographic methods, particularly high-performance liquid chromatography, are mainstays in modern hematology laboratories for the quantification of hemoglobin fractions.

High-Performance Liquid Chromatography (HPLC) separates hemoglobin variants based on their interaction with a charged stationary phase. In the case of Hb La Desirade, cation-exchange HPLC analysis frequently yields a chromatogram that appears normal, especially in heterozygous individuals. nih.gov The variant co-elutes with the HbA peak, making it indistinguishable from a normal hemoglobin profile. nih.gov

In compound heterozygotes, where Hb La Desirade is co-inherited with another variant like HbS, the HPLC pattern can be misleading. A striking feature in individuals with Hb S/La Desirade is that the levels of HbS and the peak corresponding to HbA are nearly equal. researchgate.netnih.govdoaj.org

The primary challenge in using HPLC for the detection of Hb La Desirade is its co-elution with HbA. nih.gov This makes the identification of simple heterozygotes nearly impossible without further studies. nih.gov

For compound heterozygotes with HbS, the chromatogram showing roughly equal proportions of HbS and an "A" peak can be easily misdiagnosed as a simple sickle cell trait (SCT). researchgate.netnih.govdoaj.org However, a key diagnostic clue can be that the quantity of HbS in these compound heterozygotes (ranging from 40.4% to 45.9% in one study) is often higher than what is typically observed in individuals with SCT in the same population. researchgate.netnih.govdoaj.org This quantitative discrepancy may prompt further investigation, leading to the correct diagnosis through molecular methods. nih.gov

HPLC Findings in Patients with this compound
GenotypeHPLC Pattern AppearanceKey Quantitative FindingsPotential for Misdiagnosis
HbA/Hb La Desirade (Heterozygous Trait)NormalMean HbA ~95.2%, Mean HbA2 ~3.0% (Hb La Desirade is included in the HbA peak) nih.govHigh; pattern appears entirely normal.
HbS/Hb La Desirade (Compound Heterozygous)Similar to Sickle Cell TraitLevels of HbS and the "HbA" peak are almost equal (HbS levels 40.4%–45.9%) nih.govHigh; can be misidentified as Sickle Cell Trait (SCT), but HbS levels may be atypically high for SCT. nih.gov

Capillary Electrophoresis (CE) for Hemoglobin Variant Detection

Capillary electrophoresis (CE) is an automated high-resolution technique that separates molecules in a capillary tube based on their electrophoretic mobility. It is widely used for hemoglobinopathy screening. However, similar to other charge-based separation methods, standard CE protocols for hemoglobin analysis may fail to detect Hb La Desirade.

In at least one reported instance, analysis with a standard HEMOGLOBIN(E) kit on a CE instrument showed a normal electrophoretic profile for a sample containing Hb La Desirade. The variant remained undetected. In contrast, the same sample analyzed using a CE-based HbA1c method on the same instrument resulted in an atypical electropherogram with a double peak in the HbA0 fraction. This abnormal peak shape invalidated the HbA1c result but successfully indicated the presence of an underlying hemoglobin variant, which was subsequently identified as Hb La Desirade by molecular analysis. This highlights that certain CE methodologies, particularly those for HbA1c quantification, may incidentally unmask "silent" variants like Hb La Desirade that are missed by routine hemoglobin variant screening protocols.

Utility of CE-based HbA1c Assays in Variant Identification

Capillary electrophoresis (CE) is a highly accurate method for the quantification of glycated hemoglobin (HbA1c) and the detection of other hemoglobin fractions, such as HbF and HbA2, as well as hemoglobin variants nih.gov. The technique separates hemoglobin molecules based on their charge differences in an electric field mdpi.comyoutube.com. When measuring HbA1c for diabetes monitoring, the presence of a hemoglobin variant like this compound can be incidentally detected.

A recent report highlighted cases where this compound was only detectable using a CE HbA1c method and not by the standard hemoglobinopathy-focused CE kit nih.gov. In such instances, the analysis is flagged due to an atypical electropherogram, often showing a double peak in the HbA0 fraction, which invalidates the HbA1c quantification and alerts laboratory professionals to a potential variant nih.govmdpi.com. This "serendipitous" detection during routine diabetes testing is crucial, as some variants might otherwise go unnoticed nih.gov.

Advantages over Conventional HPLC for Rare Variant Screening

While both High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are primary methods for hemoglobin analysis, CE offers distinct advantages for screening rare variants. CE often provides higher resolution, leading to better separation of hemoglobin fractions that might co-elute or be masked in HPLC systems researchgate.netresearchgate.netnih.gov. For some variants, such as Hemoglobin New York, CE was able to detect all cases, whereas HPLC detected none because the variant was not separated from Hemoglobin A researchgate.net.

This compound is particularly challenging as it often migrates in the same region as normal Hemoglobin A (HbA) during standard electrophoresis and elutes with HbA in HPLC, making it difficult to identify without further molecular studies nih.govresearchgate.netresearchgate.netdoaj.org. However, specific CE-based HbA1c assays have successfully flagged its presence when other methods failed nih.gov. This ability to detect subtle abnormalities makes CE a powerful frontline screening tool.

Interactive Data Table: Comparison of CE and HPLC for Variant Screening

Feature Capillary Electrophoresis (CE) Conventional HPLC
Principle of Separation Based on charge, isoelectric point, and endosmotic flow mdpi.com. Based on differential retention times on an ion-exchange column mdpi.com.
Resolution Generally high, with sharp peaks. Good, but co-elution of variants with HbA or HbA2 can occur researchgate.netnih.gov.
Detection of Hb La Desirade Can be incidentally detected by specific HbA1c assays nih.gov. Typically elutes with HbA, often rendering it undetectable nih.govresearchgate.net.
Interference Can be susceptible to interference from certain variants. Certain variants can interfere with HbA1c measurements, leading to false results researchgate.net.

| Throughput | Often higher, facilitating rapid screening. | Can be slower compared to modern CE systems. |

Molecular Genetic Methodologies

Sanger Sequencing for Definitive Mutation Identification

Following a suspected finding from protein analysis methods, Sanger sequencing is the gold standard for definitively identifying the genetic mutation. This technique provides the precise nucleotide sequence of the responsible globin gene. For this compound, sequencing of the β-globin gene (HBB) is performed nih.govresearchgate.net. The analysis will confirm the characteristic point mutation at codon 129, where a C to T substitution in the DNA (GCC > GTC) results in the replacement of the amino acid Alanine (B10760859) with Valine (β129(H7)Ala→Val) nih.govresearchgate.netresearchgate.netdoaj.orgmaastrichtuniversity.nl. This molecular confirmation is essential, especially since the variant is often silent on routine HPLC and electrophoresis nih.govdoaj.org.

Next-Generation Sequencing (NGS) Applications in Hemoglobinopathy Diagnostics

Next-Generation Sequencing (NGS) has revolutionized the diagnosis of genetic disorders, including hemoglobinopathies frontiersin.orgnih.govmdpi.com. Unlike Sanger sequencing, which targets a single gene segment at a time, NGS allows for the simultaneous analysis of multiple genes, such as the entire α- and β-globin gene clusters mdpi.comashpublications.org. This comprehensive approach is highly valuable for complex cases, large-scale carrier screening, and identifying unexpected or co-inherited mutations that could modify the clinical phenotype frontiersin.orgnih.govbgi.com.

The application of NGS can reveal the full spectrum of genetic variations, including single nucleotide variants and larger deletions or duplications, in a single assay mdpi.com. This capability is particularly useful in populations with a high prevalence of diverse hemoglobin disorders, ensuring a more accurate and complete diagnosis than traditional multi-step testing workflows mdpi.comashpublications.org.

Multiplex Gap PCR for Associated Globin Gene Deletions

It is clinically important to assess for the co-inheritance of other globin gene disorders, such as alpha-thalassemia, which is commonly caused by large gene deletions. Multiplex Gap Polymerase Chain Reaction (PCR) is a robust and rapid method designed specifically to detect common deletions in the α-globin gene cluster (e.g., -α3.7 and -α4.2) as well as gene triplications nih.govox.ac.ukresearchgate.net. This technique uses multiple primer sets in a single reaction to amplify specific regions; the absence of an expected PCR product indicates a deletion ox.ac.uknih.govnih.gov. Identifying co-existing alpha-thalassemia is crucial as it can influence the hematological and clinical presentation of individuals with β-chain variants like this compound nih.gov.

Table of Compound Names

Compound Name
This compound
Hemoglobin A (HbA)
Glycated Hemoglobin (HbA1c)
Hemoglobin F (HbF)
Hemoglobin A2 (HbA2)
Hemoglobin S (HbS)
Hemoglobin New York
Alanine
Valine

Genetic Interactions and Complex Hemoglobinopathies Involving Hemoglobin La Desirade

Compound Heterozygosity with Sickle Hemoglobin (HbS)

The interaction between Hemoglobin La Desirade and Hemoglobin S (HbS) is of significant clinical interest. Individuals who are compound heterozygotes for these two variants (HbS/Hb La Desirade) can present with a mild anemia characterized by significant hypochromia and microcytosis. doaj.orgmjhid.org While patients with only the Hb La Desirade trait are generally asymptomatic with normal hematological profiles, the co-inheritance with the sickle cell gene can lead to mild clinical and biochemical manifestations of sickle cell anemia. nih.gov

A striking feature in individuals with HbS/Hb La Desirade is the relative proportion of HbS and Hemoglobin A (HbA) as detected by high-performance liquid chromatography (HPLC). doaj.orgmjhid.org The levels of HbS and HbA are nearly equal, which can lead to a misdiagnosis of sickle cell trait (SCT). doaj.orgmjhid.org However, the HbS levels in these compound heterozygotes, reported to be between 40.4% and 45.9%, are typically higher than what is usually observed in individuals with SCT in the same population. doaj.orgmjhid.org

This chromatographic pattern occurs because Hb La Desirade is electrophoretically silent, meaning it migrates in the same position as normal HbA during standard electrophoresis and co-elutes with HbA during HPLC. doaj.orgmjhid.orgnih.gov Consequently, the "HbA" peak in these individuals is actually a composite of both HbA and Hb La Desirade. doaj.orgmjhid.orgnih.gov This can be misleading for diagnosis, and molecular studies are often necessary for a definitive confirmation. nih.gov

Below is a table summarizing the hematological data from a study of individuals with compound heterozygosity for HbS and Hb La Desirade.

ParameterMean ValueRange
Age (years)20.51 - 68
Hemoglobin (g/dL)10.48.2 - 12.5
MCV (fL)71.962.5 - 82.8
MCH (pg)23.220.2 - 26.5
HbS (%)43.540.4 - 45.9
HbA2 (%)3.22.5 - 3.8
Data derived from a study of eleven subjects with HbS/Hb La Desirade compound heterozygosity. nih.gov

Co-inheritance with Alpha- and Beta-Thalassemia Syndromes

This compound has been documented in association with both alpha- and beta-thalassemia, leading to more complex hematological pictures. nih.govtandfonline.comresearchgate.net

The presence of alpha-thalassemia in conjunction with Hb La Desirade and HbS can contribute to the observed microcytosis and hypochromia. nih.gov The underlying alpha-globin genotypes, such as the common -α3.7 deletion, can influence the degree of globin chain imbalance and, consequently, the severity of the anemia and red blood cell indices.

Interactions with Other Hemoglobin Variants (e.g., HbC, Hb Louisville, Southeast Asian Ovalocytosis)

The clinical spectrum of this compound is further broadened by its interaction with other hemoglobin variants.

Hemoglobin C (HbC): The co-inheritance of Hb La Desirade and HbC has been reported. nih.govtandfonline.comresearchgate.net

Hemoglobin Louisville: A case of compound heterozygosity for Hb Louisville [β42(CD1)Phe→Leu] and Hb La Desirade has been documented in a Thai individual who presented with severe anemia and low oxygen saturation. nih.gov This suggests a synergistic or additive effect of these two unstable hemoglobin variants, leading to a more severe clinical presentation than might be expected from either variant alone. nih.gov The proband's son, who was compound heterozygous for Hb Louisville and Hb E, exhibited similar clinical features, while another son with Hb La Desirade and Hb E had no abnormal clinical manifestations, highlighting the complex interplay of these different genetic combinations. nih.gov

Southeast Asian Ovalocytosis: The interaction of Hb La Desirade with Southeast Asian ovalocytosis has also been noted, contributing to varying clinical manifestations. doaj.orgmjhid.orgresearchgate.net

Discrepancies in Genotype-Predicted Phenotype Correlations

A notable characteristic of this compound is the frequent discrepancy between the genotype and the observed clinical phenotype. While it is classified as an unstable hemoglobin variant, individuals who are simple heterozygotes (carriers of the trait) are typically clinically asymptomatic. doaj.orgmjhid.orgnih.gov

Even in compound heterozygous states, the clinical picture can be milder than anticipated. For example, the features of HbS/Hb La Desirade are considered clinically and hematologically mild, despite the variant producing no HbA when inherited with HbS. researchgate.net This has led to its classification as a mild β+ mutation in some contexts. researchgate.net However, as seen in the interaction with Hb Louisville, the combination with another unstable variant can lead to a severe phenotype. nih.gov These variations underscore the challenge in predicting clinical severity based solely on the genotype and highlight the importance of considering the interacting hemoglobin variant.

Population Genetics and Geographical Distribution of Hemoglobin La Desirade

Geographical Origins and Initial Reports (Guadeloupe, France)

The initial identification of Hemoglobin La Desirade occurred in two unrelated Black families, highlighting its origins within populations of African descent. The first reported case was identified in a family from Guadeloupe, a French-Caribbean island. researchgate.netnih.govnih.gov The variant was found in association with Hemoglobin S (HbS). researchgate.netnih.gov The second initial report was in a family of Haitian descent residing in France, where the variant was co-inherited with either Hemoglobin C (HbC) or β-thalassemia. researchgate.netnih.gov These initial findings established the geographical and ethnic origins of this compound within the Caribbean and its diaspora.

Reported Prevalence in Diverse Ethnic Cohorts (e.g., Omani Arab, Southeast Asian, Jamaican Populations)

Subsequent to its initial discovery, this compound has been identified in various geographically and ethnically diverse populations, indicating a broader distribution than first realized.

Omani Arab Population:

A notable cohort of individuals with this compound has been documented in the Omani Arab population. One study detailed the clinical and hematological features of individuals from five unrelated Omani Arab kindreds. researchgate.net This research identified six individuals who were heterozygous for the this compound trait and eleven who were compound heterozygous for both Hemoglobin S and this compound. researchgate.net In the heterozygous state, individuals were clinically asymptomatic with normal hematological parameters. researchgate.netnih.gov This study represents the most detailed report on the prevalence and clinical characteristics of this compound in a specific population cohort to date.

Hematological Data for Heterozygous Carriers of this compound in an Omani Arab Cohort

ParameterMean ValueRange
Age (years)40.725–57
Hemoglobin (g/dl)12.039–14.1
MCV (fL)80.2466.7–92.3
HbA (%)95.2394.7%–95.6%
HbA2 (%)2.972.5–3.3%
Data sourced from a study of six individuals from five unrelated Omani Arab kindreds. researchgate.net

Southeast Asian Populations:

The presence of this compound has also been confirmed in individuals of Southeast Asian ethnicity. A report from Thailand documented the first case of compound heterozygosity for Hemoglobin Louisville and this compound in a Thai individual. nih.govtandfonline.com This finding is significant as it extends the known geographical distribution of this rare hemoglobin variant to Southeast Asia. However, specific prevalence data for the HBB:β129(H7)Ala→Val mutation in the broader Southeast Asian population is not yet well-documented.

Jamaican Population:

This compound has been noted in the Jamaican population, a demographic predominantly of West African origin. researchgate.netnih.gov While large-scale screening studies of newborns in Jamaica have documented the frequencies of various hemoglobinopathies, specific prevalence rates for this compound are not extensively detailed. nih.gov Its presence is acknowledged in the context of β-thalassemia mutations, where it is classified as a mild β+ mutation. researchgate.netnih.gov

Migration Patterns and Global Dissemination of the Variant Allele

The global distribution of hemoglobinopathies is intrinsically linked to historical migration patterns. While specific studies tracing the dissemination of the this compound allele are scarce, its appearance in diverse locations such as the Caribbean, France, Oman, and Southeast Asia suggests a complex history of gene flow. The initial identification in individuals of African descent in the Caribbean suggests that the transatlantic slave trade may have played a role in its initial dispersal.

The presence of the variant in Oman could be attributed to historical trade routes and migrations between the Arabian Peninsula and East Africa. The identification of this compound in a Thai individual points to the intricate genetic tapestry of Southeast Asia, which has been shaped by centuries of migration and population mixing. The broader understanding of the global spread of hemoglobin variants, such as HbS, from regions where malaria is or was endemic, provides a framework for inferring the likely dispersal mechanisms of rarer alleles like this compound. nih.gov However, without specific genetic studies, the precise migration routes and the extent of the global dissemination of the HBB:β129(H7)Ala→Val allele remain to be fully elucidated.

Haplotype Analysis and Evolutionary Perspectives of the HBB:β129(H7)Ala→Val Mutation

The HBB:β129(H7)Ala→Val mutation is a C to T transition at nucleotide 389 of the HBB gene (HBB:c.389C>T). nih.gov Understanding the genetic background on which this mutation arose can provide insights into its origins and evolutionary history. Haplotype analysis of the β-globin gene cluster is a powerful tool for this purpose. Different β-globin gene cluster haplotypes are associated with specific hemoglobin variants and can be used to trace their origins. jabonline.in

To date, specific haplotype analysis for the HBB:β129(H7)Ala→Val mutation has not been extensively reported in the scientific literature. Such studies would be crucial to determine whether the mutation has a single origin or has arisen independently in different populations. The association of this mutation with diverse ethnic groups might suggest multiple origins or a single ancient origin with subsequent dissemination.

From an evolutionary perspective, the persistence and distribution of any genetic variant are influenced by factors such as genetic drift and natural selection. Many hemoglobinopathies, particularly those prevalent in malaria-endemic regions, are thought to have been selected for due to the protective advantage they offer against severe malaria in heterozygous carriers. nih.gov While this compound is a rare variant, and thus less likely to have been under strong selective pressure, its co-inheritance with variants like HbS, which does have a known selective advantage, is noteworthy. Further research into the haplotype background and population genetics of the HBB:β129(H7)Ala→Val mutation is needed to fully understand its evolutionary trajectory.

Current Research Gaps and Future Directions in Hemoglobin La Desirade Studies

The Unexplored Architecture: Need for Expanded Structural Biology Investigations

A significant chasm in the current understanding of Hemoglobin La Desirade lies in the high-resolution structural data, which is fundamental to elucidating its instability and altered function.

Crystallography

X-ray crystallography stands as a cornerstone technique for determining the three-dimensional structure of proteins at atomic resolution. nih.govbiomedpharmajournal.orgspringernature.com For hemoglobin, it has been pivotal in understanding the allosteric mechanisms that govern oxygen binding and release. nih.govspringernature.com However, to date, no specific crystallographic structure of this compound has been reported. Obtaining such a structure would provide invaluable insights into how the Ala → Val substitution at β129 disrupts the local and global conformation of the hemoglobin tetramer, leading to its characteristic instability. Challenges in crystallizing unstable protein variants exist, but modern techniques in protein engineering and crystallization screening could potentially overcome these hurdles. mdpi.com

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful complementary approach to crystallography by providing information on protein dynamics and structure in solution. springernature.comnih.gov This technique is particularly well-suited for studying subtle conformational changes and the mobility of different regions of the hemoglobin molecule. iaea.org For this compound, NMR studies could reveal alterations in the heme pocket environment and changes in the dynamics of the subunits, which might not be apparent in a static crystal structure. Such investigations would be crucial in understanding the precise molecular basis for its decreased oxygen affinity and instability under physiological conditions.

The Intricacies of Oxygen Transport: Advanced Biophysical Characterization of Oxygen Binding in Complex Genotypes

This compound is often found in compound heterozygous states with other hemoglobin variants such as HbS and HbC. researchgate.netnih.govdoaj.orgresearchgate.net This co-inheritance complicates the clinical picture and necessitates a detailed biophysical characterization of oxygen binding in these complex genotypes.

The oxygen affinity of hemoglobin is typically characterized by the P50 value, which is the partial pressure of oxygen at which the hemoglobin is 50% saturated. oncohemakey.com While it is known that this compound has a decreased oxygen affinity (right-shifted oxygen dissociation curve), the precise functional consequences in the presence of another variant hemoglobin are not well understood. researchgate.netresearchgate.netresearchgate.net Advanced biophysical studies are required to meticulously measure the oxygen equilibrium curves of red blood cells and purified hemoglobin solutions from individuals with these complex genotypes. Such studies should also investigate the influence of allosteric effectors like 2,3-bisphosphoglycerate (2,3-BPG), pH (the Bohr effect), and temperature on oxygen binding. nih.gov Understanding these interactions is critical for predicting the clinical severity and managing patients with compound heterozygous conditions involving this compound.

The Challenge of Detection: Development of Novel High-Throughput Detection and Screening Methodologies

A significant challenge in the study and management of this compound is its detection. On standard electrophoretic and high-performance liquid chromatography (HPLC) methods, it often co-elutes with normal adult hemoglobin (HbA), making it difficult to identify in heterozygous individuals. nih.govdoaj.orgresearchgate.netresearchgate.net This can lead to misdiagnosis, particularly in newborn screening programs and in the assessment of individuals with other co-inherited hemoglobinopathies.

There is a pressing need for the development of novel high-throughput screening methodologies that can reliably and efficiently detect unstable hemoglobins like La Desirade. Techniques such as capillary zone electrophoresis (CZE) and high-resolution melting (HRM) analysis have shown promise in discriminating between different hemoglobin variants and could be adapted for this purpose. nih.govnih.gov Furthermore, the development of specific antibodies or aptamers that can differentiate this compound from HbA could form the basis of rapid and cost-effective screening assays. Implementing such advanced screening tools would be instrumental in accurately identifying affected individuals and would facilitate larger-scale epidemiological studies.

Simulating Instability: Computational Modeling and Molecular Dynamics Simulations of Protein Dynamics

Computational modeling and molecular dynamics (MD) simulations have emerged as powerful tools for investigating the structural and dynamic consequences of mutations in proteins. nih.govnih.govnih.govfhedin.comfhedin.comhhu.deresearchgate.net These in silico approaches can provide insights into the molecular mechanisms underlying protein instability and altered function that are often difficult to obtain through experimental methods alone.

To date, no specific computational studies on this compound have been published. Future research should leverage these techniques to model the structural changes induced by the β129 Ala → Val substitution. MD simulations could be employed to explore the conformational landscape of the mutant hemoglobin, identify altered patterns of internal motions, and predict changes in the stability of the protein. nih.govnih.govfhedin.comresearchgate.net Such simulations could help to explain the molecular basis of its instability and its altered oxygen binding properties. Furthermore, computational approaches could be used to predict the effects of this compound in complex with other hemoglobin variants, providing a theoretical framework to guide and interpret experimental findings.

Mapping the Variant: Large-Scale Epidemiological and Population Genetic Studies to Refine Global Distribution and Allele Frequencies

The true global distribution and allele frequencies of the beta-globin gene mutation responsible for this compound remain largely uncharacterized. While it has been identified in individuals of African and Middle Eastern descent, its prevalence in other populations is unknown. nih.gov The challenges in its detection have likely led to an underestimation of its frequency.

There is a clear need for large-scale epidemiological and population genetic studies to accurately map the global distribution of this variant. researchgate.netnih.govnih.govtandfonline.com The integration of advanced, high-throughput screening methods into large population-based surveys would be essential for this endeavor. Determining the allele frequencies in different ethnic groups will be crucial for genetic counseling, prenatal diagnosis, and for understanding the population genetics and potential evolutionary history of this hemoglobin variant.

Q & A

Q. What are the key analytical techniques for identifying hemoglobin La Desirade variants in clinical samples?

this compound is typically identified using high-performance liquid chromatography (HPLC) or capillary electrophoresis. For example, HPLC chromatograms in heterozygous cases (Hb La Desirade trait) show distinct peaks for Hb F (0.1%), Hb P2 (98.7%), and Hb A2 (3.4%) with retention times between 1.08–1.75 minutes . Researchers must calibrate instruments to distinguish subtle retention time differences between Hb La Desirade and other β-globin chain variants. Method validation should include spike-in experiments with known controls to confirm specificity.

Q. How does this compound interact with sickle cell or α-thalassemia mutations in double heterozygotes?

In double heterozygotes (e.g., Hb La Desirade + sickle cell), HPLC analysis reveals additional peaks (e.g., S-window at 40.4% corrected area) and altered retention times (e.g., 4.37 minutes for S-window), suggesting structural interactions between variants . Researchers should design studies to compare hemoglobin stability via heat or isopropanol denaturation tests, as co-inheritance may exacerbate oxidative stress or polymerization tendencies.

Q. What are the baseline hematological parameters for Hb La Desirade carriers?

Carriers typically exhibit normal hemoglobin levels but may show mild microcytosis. For example, Hb A2 levels in heterozygotes range from 3.4% to 3.8%, while Hb F remains below 0.3% . Studies should include full blood counts (FBCs) and iron studies to rule out confounding factors like iron deficiency anemia.

Advanced Research Questions

Q. How can researchers resolve discrepancies in chromatographic peak assignments for Hb La Desirade variants?

Discrepancies often arise from overlapping peaks (e.g., "Unknown" peaks in double heterozygotes with 1.26–2.56 min retention times) . To address this, combine multiple methods:

  • Mass spectrometry : Confirm molecular weights of abnormal hemoglobin chains.
  • DNA sequencing : Validate β-globin gene mutations (e.g., HBB:c.428T>C).
  • Isoelectric focusing : Detect charge differences between variants. Triangulating data reduces misclassification risks .

Q. What experimental designs are optimal for studying the oxygen affinity of Hb La Desirade?

Use oxygen dissociation curves (ODCs) with tonometry systems to measure P50 values. Compare Hb La Desirade carriers to wild-type controls under varying pH and 2,3-DPG concentrations. For example, if Hb La Desirade exhibits reduced oxygen affinity, this could explain asymptomatic hypoxia in carriers. Include cofactor supplementation assays to assess functional compensation mechanisms .

Q. How do Hb La Desirade mutations influence erythrocyte membrane integrity?

Design osmotic fragility tests using graded saline solutions. Compare results between Hb La Desirade carriers, sickle cell patients, and healthy controls. Advanced studies may employ ektacytometry to quantify membrane deformability. Note: In double heterozygotes, elevated hemolysis markers (e.g., LDH, bilirubin) may indicate synergistic membrane damage .

Q. What statistical approaches are recommended for analyzing conflicting clinical data in Hb La Desirade studies?

Use multivariate regression to control for variables like α-thalassemia co-inheritance or iron status. For example, conflicting Hb F levels (6.2% in some double heterozygotes vs. <0.3% in carriers) may reflect genetic modifiers (e.g., BCL11A polymorphisms). Bayesian meta-analysis can reconcile heterogeneous datasets by weighting studies based on sample size and methodological rigor.

Methodological and Ethical Considerations

Q. How to ethically recruit participants for studies on rare hemoglobin variants like Hb La Desirade?

Partner with regional hematology clinics in Guadeloupe, where Hb La Desirade is prevalent. Ensure informed consent forms clarify risks of genetic testing (e.g., incidental findings). Adhere to IRB protocols for anonymizing data, especially in small communities where participants might be identifiable .

Q. What quality control measures are critical for hemoglobin variant research?

  • Inter-laboratory calibration : Share samples with reference labs to standardize HPLC/electrophoresis results.
  • Blinded re-analysis : Have a second researcher reinterpret 10% of chromatograms to assess intra-observer variability.
  • Negative controls : Include samples from non-carriers to confirm assay specificity .

Q. How to design longitudinal studies tracking Hb La Desirade carriers’ health outcomes?

Use cohort studies with 5–10-year follow-ups, collecting data on:

  • Hematological trends (e.g., hemoglobin stability, reticulocyte counts).
  • Clinical events (e.g., thrombosis, splenomegaly).
  • Environmental factors (e.g., altitude, malaria exposure).
    Power calculations should account for attrition rates in rare disease populations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.